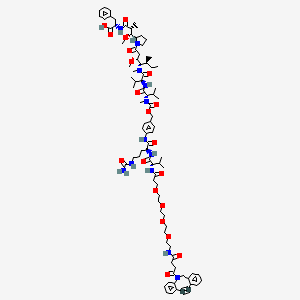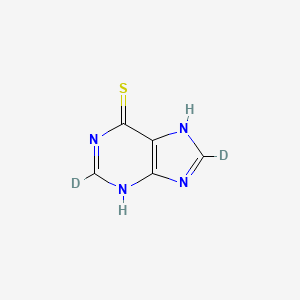
2,8-Dideuterio-3,7-dihydropurine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dideuterio-3,7-dihydropurine-6-thione is a deuterated derivative of 3,7-dihydropurine-6-thione, a compound known for its biological and chemical significance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dideuterio-3,7-dihydropurine-6-thione typically involves the incorporation of deuterium atoms into the parent compound, 3,7-dihydropurine-6-thione. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. Common methods include:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of the compound can lead to the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dideuterio-3,7-dihydropurine-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,8-Dideuterio-3,7-dihydropurine-6-thione has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: The compound can be used in biological studies to investigate the role of deuterium in metabolic processes and enzyme interactions.
Medicine: Deuterated compounds are often explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
Mecanismo De Acción
The mechanism of action of 2,8-Dideuterio-3,7-dihydropurine-6-thione involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dihydropurine-6-thione: The parent compound without deuterium incorporation.
2,8-Diamino-3,7-dihydropurine-6-thione: A similar compound with amino groups at positions 2 and 8.
6-Mercaptopurine: A related compound used in medicine for its antineoplastic properties.
Uniqueness
The uniqueness of 2,8-Dideuterio-3,7-dihydropurine-6-thione lies in the presence of deuterium atoms, which can significantly alter its physical, chemical, and biological properties. Deuterium incorporation can lead to increased metabolic stability, reduced toxicity, and altered reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H4N4S |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
2,8-dideuterio-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
Clave InChI |
GLVAUDGFNGKCSF-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N1)C(=S)N=C(N2)[2H] |
SMILES canónico |
C1=NC2=C(N1)C(=S)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


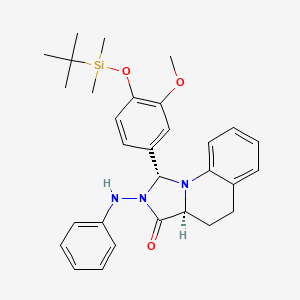

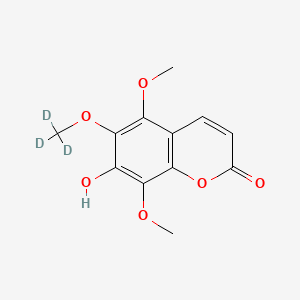
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
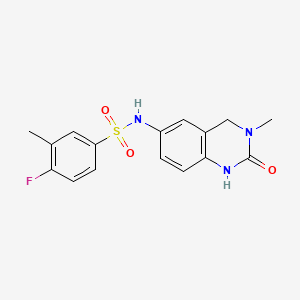
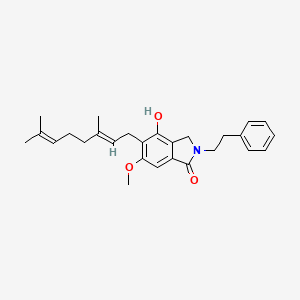
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
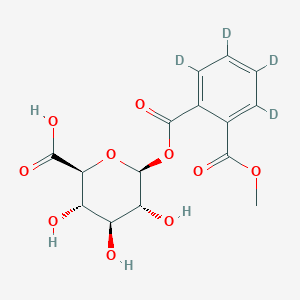

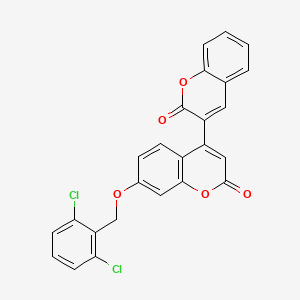
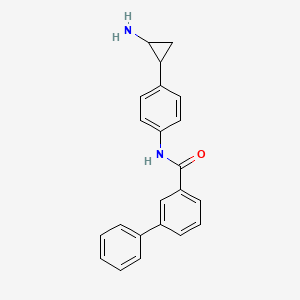
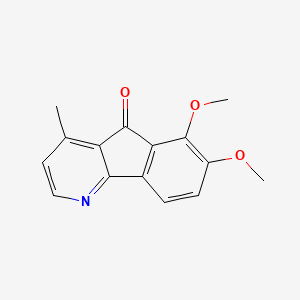
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
